molecular formula C12H8O4 B565719 8-Methoxy-d3 Psoralen CAS No. 1246819-63-5

8-Methoxy-d3 Psoralen

Cat. No. B565719
Key on ui cas rn: 1246819-63-5
M. Wt: 220.20 g/mol
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
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Patent
US05000951

Procedure details

One hundred ml of CDV is pipetted into a sterile container. One ml of 8-methoxypsoralen (8-MOP, 10mg/ml in dimethyl sulfoxide) and one ml of ascorbate stock solution (1M ascorbate in sterile deionized H2O) are added to the container. The mixture is incubated 15 minutes in a 37° C. water bath. After incubation the mixture is transferred to another sterile vessel and allowed to equilibrate in an argon atmosphere for 5 minutes. After equilibration the mixture is placed under a long wavelength ultraviolet light source at a temperature of 10° C. for 2 hours. The incident light intensity is approximately 15 mW/cm2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:11]2[O:12][C:13]([CH:15]=[CH:16][C:10]=2[CH:9]=[C:5]2[CH:6]=[CH:7][O:8][C:4]=12)=[O:14].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O>O>[CH:6]1[C:5]2=[CH:9][C:10]3[CH:16]=[CH:15][C:13](=[O:14])[O:12][C:11]=3[CH:3]=[C:4]2[O:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
Name
Quantity
1 mL
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After incubation the mixture is transferred to another sterile vessel
WAIT
Type
WAIT
Details
to equilibrate in an argon atmosphere for 5 minutes
Duration
5 min
WAIT
Type
WAIT
Details
After equilibration the mixture is placed under a long wavelength ultraviolet light source at a temperature of 10° C. for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1=COC=2C1=CC3=C(C2)OC(=O)C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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